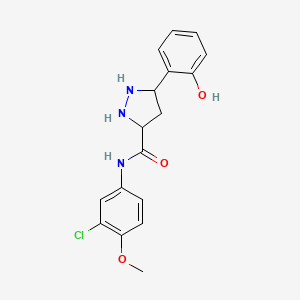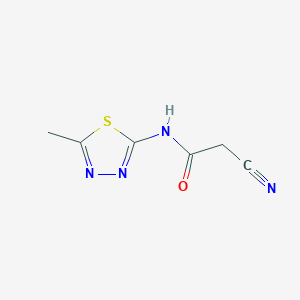![molecular formula C21H23BrN2O5S2 B12128415 2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is quite descriptive: 2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- It belongs to the class of benzothiophene derivatives.
- The compound’s structure features a benzothiophene core with various functional groups attached, including a bromophenoxy group and an acetylamino group.
- Its molecular formula is C22H25BrN2O4S .
- Unfortunately, detailed information on its origin or natural occurrence is scarce.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but one possible method involves coupling reactions.
- A potential synthetic route could start with a bromination reaction on a suitable precursor, followed by acetylation and amidation steps.
- Industrial production methods are not well-established due to its rarity and specialized nature.
Chemical Reactions Analysis
- The compound likely undergoes various reactions:
Oxidation: Bromine substitution can lead to oxidation reactions.
Reduction: Reduction of the carbonyl group may be feasible.
Substitution: The bromophenoxy group can participate in substitution reactions.
- Common reagents include bromine, acetic anhydride, and suitable bases.
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, structural modifications, and applications in organic synthesis.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (although no specific drugs based on this compound are currently known).
Industry: Limited applications due to its rarity.
Mechanism of Action
- The compound’s mechanism of action remains speculative.
- It could interact with cellular pathways, affecting processes like signal transduction or gene expression.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- Uniqueness lies in its specific combination of functional groups and the benzothiophene scaffold.
Remember that while this compound is intriguing, its practical applications are limited by its rarity and lack of extensive research
Properties
Molecular Formula |
C21H23BrN2O5S2 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[[2-(4-bromophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H23BrN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25) |
InChI Key |
FZLQEPQDWOBVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Br)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)

![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

